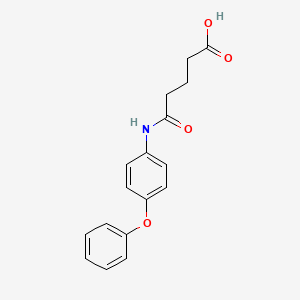
N-(4-Phenoxyphenyl)glutaramic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Phenoxyphenyl)glutaramic acid is a chemical compound with the following properties:
- Linear Formula : C17H17NO4
- Molecular Weight : 299.329 g/mol
- CAS Number : 135407-40-8
- Appearance : The compound likely exists as a white or off-white solid.
Molecular Structure Analysis
The molecular structure of N-(4-Phenoxyphenyl)glutaramic acid consists of a glutaramic acid backbone (glutamic acid derivative) with a phenoxyphenyl group attached at the N-position. The phenoxyphenyl moiety contributes to its aromatic character.
Chemical Reactions Analysis
While detailed chemical reactions involving this compound are scarce, we can infer potential reactions based on its functional groups:
- Hydrolysis : The amide bond between the glutaramic acid and the phenoxyphenyl group could undergo hydrolysis under acidic or basic conditions.
- Esterification : The carboxylic acid group may participate in esterification reactions with alcohols.
- Amidation : N-(4-Phenoxyphenyl)glutaramic acid could react with amines to form amides.
Physical And Chemical Properties Analysis
- Solubility : The compound’s solubility likely depends on its pH and polarity. It may dissolve in polar organic solvents.
- Melting Point : Experimental data on the melting point would be valuable.
- Stability : Assessing its stability under various conditions (temperature, light, etc.) is crucial.
Safety And Hazards
As of now, there are no documented safety hazards associated with N-(4-Phenoxyphenyl)glutaramic acid. However, standard safety precautions should apply when handling any chemical compound.
Orientations Futures
- Synthetic Pathways : Investigate efficient synthetic routes for N-(4-Phenoxyphenyl)glutaramic acid.
- Biological Studies : Explore its potential biological activities, such as receptor binding or enzyme inhibition.
- Structural Elucidation : Obtain crystallographic data to confirm its molecular structure.
- Toxicology : Conduct toxicity studies to assess its safety profile.
Please note that this analysis is based on available information, and further research is essential to uncover additional details about this intriguing compound1.
Propriétés
IUPAC Name |
5-oxo-5-(4-phenoxyanilino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(7-4-8-17(20)21)18-13-9-11-15(12-10-13)22-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIAFTOTMYWLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Phenoxyphenyl)glutaramic acid | |
CAS RN |
135407-40-8 |
Source


|
| Record name | N-(4-PHENOXYPHENYL)GLUTARAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

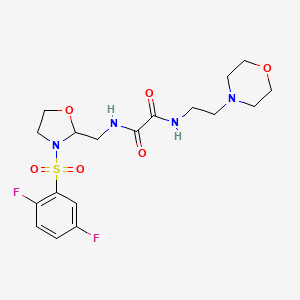
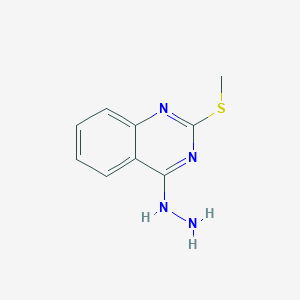
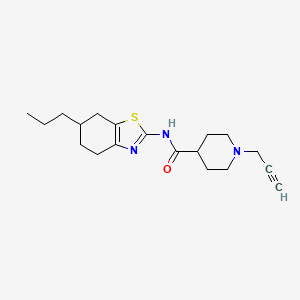
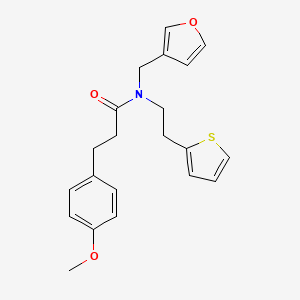
![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2983471.png)
![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2983474.png)
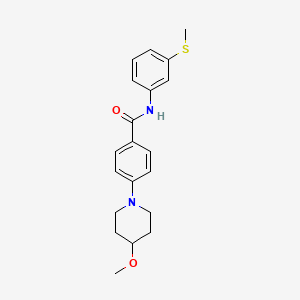
![1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2983478.png)
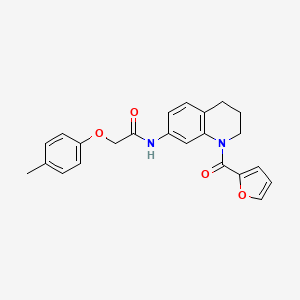
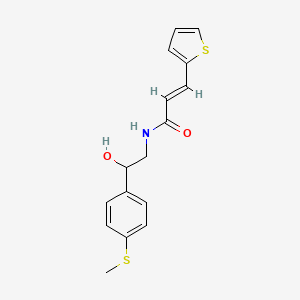
![3,6-dichloro-N-[3-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2983482.png)
![2-(4-Fluorophenyl)sulfanyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide](/img/structure/B2983485.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2983486.png)
![methyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2983489.png)